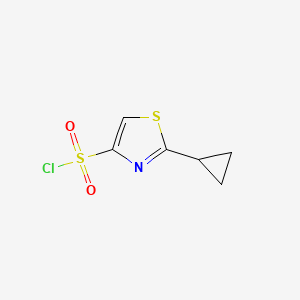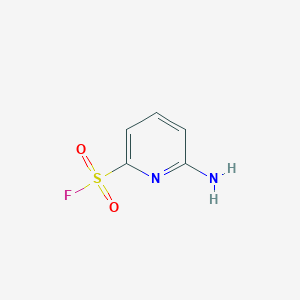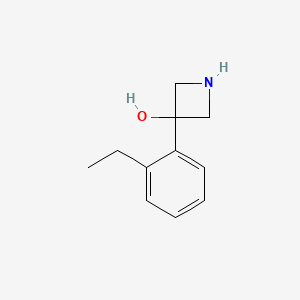
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be synthesized through the reaction of 1-(4-Isopropylphenyl)ethane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfinyl or sulfenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfinyl and Sulfenyl Compounds: Formed by reduction
Sulfonic Acids and Sulfonates: Formed by oxidation
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying their biological functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chlorine atom is displaced, forming a new bond with the nucleophile. This mechanism is common in substitution reactions, where the sulfonyl chloride group is converted to various sulfonyl derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with a single methyl group attached to the sulfonyl group.
Benzenesulfonyl chloride (C6H5SO2Cl): A sulfonyl chloride with a benzene ring attached to the sulfonyl group.
Tosyl chloride (p-CH3C6H4SO2Cl): A sulfonyl chloride with a toluene (methylbenzene) group attached to the sulfonyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group attached to the phenyl ring, which can influence its reactivity and steric properties. This structural feature may affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Eigenschaften
Molekularformel |
C11H15ClO2S |
|---|---|
Molekulargewicht |
246.75 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3 |
InChI-Schlüssel |
PZVAGGCFNGILJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
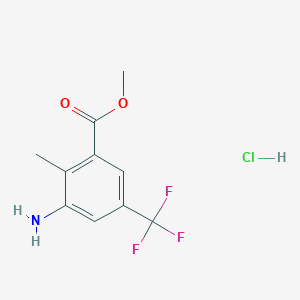
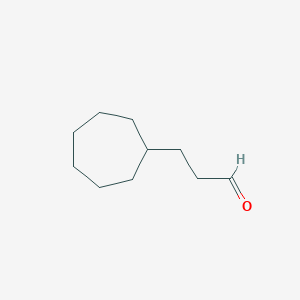
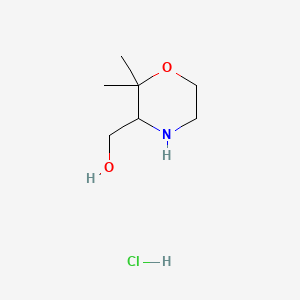
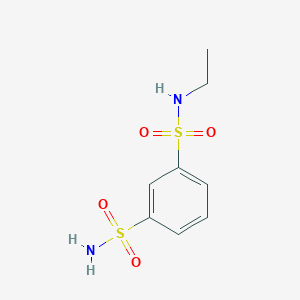
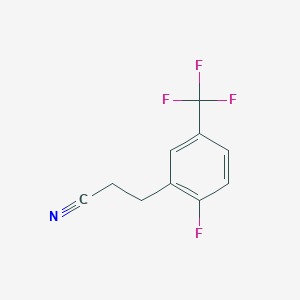
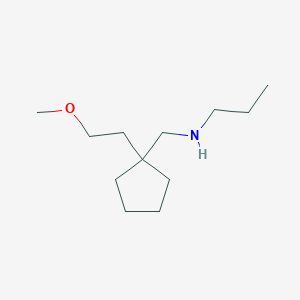
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
